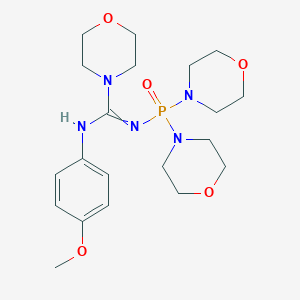
N'-(dimorpholin-4-ylphosphoryl)-N-(4-methoxyphenyl)morpholine-4-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(dimorpholin-4-ylphosphoryl)-N-(4-methoxyphenyl)morpholine-4-carboximidamide, also known as DMPP, is a chemical compound that has recently gained attention in scientific research due to its potential as a therapeutic agent. DMPP is a phosphodiesterase 10A (PDE10A) inhibitor, which means that it can increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain.
Applications De Recherche Scientifique
Parkinson’s Disease Research
This compound has potential applications in the study of Parkinson’s disease (PD) . It is structurally similar to molecules that have been shown to inhibit Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 inhibitors are of significant interest because the most common LRRK2 mutation, G2019S, is associated with increased kinase activity and PD. Therefore, this compound could be used to develop new treatments for PD by inhibiting LRRK2 activity.
Mécanisme D'action
Mode of Action
It’s known that morpholine derivatives can form complexes with halide and hydroxide anions . This interaction could potentially influence the activity of the compound, but further studies are required to confirm this hypothesis and elucidate the exact mechanism.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. The formation of halide and hydroxide anion complexes with morpholine derivatives has been studied , suggesting that this compound may interact with these ions in biological systems.
Result of Action
It’s known that morpholine derivatives can interact with halide and hydroxide anions
Propriétés
IUPAC Name |
N'-dimorpholin-4-ylphosphoryl-N-(4-methoxyphenyl)morpholine-4-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N5O5P/c1-27-19-4-2-18(3-5-19)21-20(23-6-12-28-13-7-23)22-31(26,24-8-14-29-15-9-24)25-10-16-30-17-11-25/h2-5H,6-17H2,1H3,(H,21,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFHJSSWHPCPIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=NP(=O)(N2CCOCC2)N3CCOCC3)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C(=N/P(=O)(N2CCOCC2)N3CCOCC3)/N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N5O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
302904-43-4 |
Source


|
| Record name | N'-(DI(4-MORPHOLINYL)PHOSPHORYL)-N-(4-METHOXYPHENYL)-4-MORPHOLINECARBOXIMIDAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

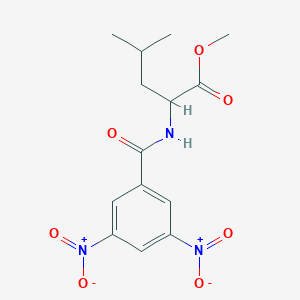
![3-(2,3-Dimethylphenyl)-2-[(2,3-dimethylphenyl)imino]-4-{4-nitrophenyl}-2,3-dihydro-1,3-thiazole](/img/structure/B382125.png)


![Methyl 2-[(2,4,6-trimethylbenzoyl)amino]benzoate](/img/structure/B382129.png)

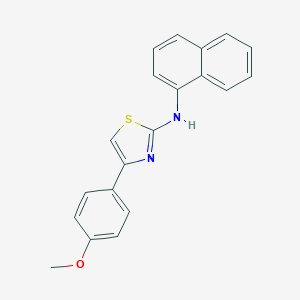
![5,5,5-Trifluoro-4-([((4-[(methoxycarbonyl)amino]phenyl)sulfonyl)amino]methyl)pentanoic acid](/img/structure/B382137.png)
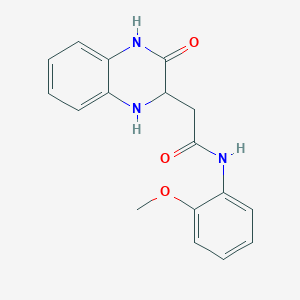
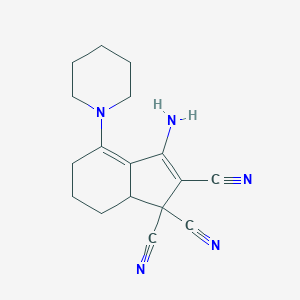


![Methyl 2-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B382145.png)
